2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Description
The compound 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene (CAS: 151271-43-1), commonly abbreviated as α,ω-dihexylsexithiophene (DH-6T), is a sexithiophene derivative featuring six linearly conjugated thiophene rings with terminal hexyl substituents . Its molecular formula is C₃₆H₃₈S₆, with a molar mass of 663.08 g/mol. The hexyl groups enhance solubility in organic solvents like chlorobenzene while maintaining extended π-conjugation, critical for charge transport in organic electronics . Key physical properties include:
- Density: 1.204 g/cm³ (predicted)
- Melting Point: 280°C (decomposition)
- Boiling Point: 700.9°C (predicted)
DH-6T is primarily investigated for applications in organic thin-film transistors (OTFTs) and photovoltaic devices due to its high charge-carrier mobility and thermal stability .
Properties
IUPAC Name |
2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34S4/c1-3-5-7-9-11-21-13-15-23(29-21)25-17-19-27(31-25)28-20-18-26(32-28)24-16-14-22(30-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJQHEPGNCWZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222342 | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132814-92-7 | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132814-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene typically involves the Stille coupling reaction. This reaction is performed between a dihexyl-substituted thiophene and a halogenated thiophene derivative. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate, and an organic solvent such as toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Structure and Characteristics
The compound consists of a core structure made up of three thiophene units, which enhances its electronic properties compared to simpler thiophene derivatives. The presence of hexyl groups contributes to its solubility and stability in various solvents.
Chemistry
In the field of chemistry, 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene serves as a building block for synthesizing conjugated polymers and organic semiconductors. Its extended π-conjugation system allows for enhanced charge transport properties, making it suitable for applications in organic electronic devices.
Biology
Research has indicated potential bioactive properties of this compound. Studies are ongoing to investigate its antimicrobial and anticancer activities. The compound's ability to interact with biological molecules through π–π stacking interactions suggests a mechanism that could influence cellular processes and signaling pathways.
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug delivery systems . Its structural characteristics may facilitate the design of pharmaceutical formulations that improve bioavailability and targeted delivery of therapeutic agents.
Industry
This compound finds significant use in the production of organic light-emitting diodes (OLEDs) , organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its excellent electronic properties enable efficient light emission and charge transport, making it a valuable material in the development of next-generation electronic devices.
Comparative Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Chemistry | Building block for conjugated polymers | Enhanced charge transport |
| Biology | Investigated for antimicrobial and anticancer properties | Potential influence on cellular signaling |
| Medicine | Drug delivery systems | Improved bioavailability |
| Industry | OLEDs, OPVs, OFETs | Efficient light emission and charge transport |
Case Study 1: Organic Photovoltaics
In a study examining the efficacy of various thiophene derivatives in organic photovoltaics, this compound demonstrated superior performance due to its high charge mobility and stability under operational conditions. The results indicated that devices incorporating this compound achieved higher power conversion efficiencies compared to those using traditional materials.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of this compound against specific cancer cell lines. The study found that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Mechanism of Action
The mechanism by which 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene exerts its effects is primarily through its ability to facilitate charge transport. The conjugated thiophene rings allow for delocalization of π-electrons, which enhances conductivity. The hexyl substituents improve solubility and processability, making it easier to fabricate thin films for electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of DH-6T with structurally related thiophene derivatives:
Table 1: Comparative Properties of DH-6T and Analogous Thiophene Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties | Applications | Ref. |
|---|---|---|---|---|---|---|
| DH-6T | Sexithiophene | Terminal hexyl groups | 663.08 | High solubility (chlorobenzene), Tm = 280°C, extended conjugation | OTFTs, photovoltaics | [20] |
| 5-Hexyl-2,2'-bithiophene | Bithiophene | Hexyl at C5 of one thiophene | ~250 (estimated) | Moderate solubility, lower Tm (~100–150°C) | Organic semiconductors | [8] |
| 2-Methyl-5-(5-phenylthiophen-2-yl)thiophene | Terthiophene | Methyl, phenyl | ~270 (estimated) | Reduced solubility due to phenyl, higher π-stacking | Optoelectronics | [13] |
| 6b (4-[5-(5'-hexylthiophen-2-yl)thienyl]-1,2,3,5-dithiadiazolylium chloride) | Dithiadiazolylium-thiophene hybrid | Hexyl, dithiadiazolylium chloride | N/A | Low solubility, ionic character, redox-active | Charge-transfer materials | [2] |
| Carbazole-functionalized thiophene (e.g., 9-(5-(9H-carbazol-9-yl)thiophen-2-yl)-9H-carbazole) | Bithiophene-carbazole | Carbazole end-capping | ~400–450 (estimated) | Strong electron-donating groups, enhanced HOMO levels | OTFTs, light-emitting diodes (LEDs) | [15] |
| CAS 153561-84-3 (2-thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene) | Ethyl-linked terthiophene | Ethyl bridge between thiophenes | 358.56 | Reduced conjugation due to ethyl linkage, lower charge mobility | Niche semiconductor studies | [17] |
Key Findings :
Conjugation Length :
- DH-6T’s six thiophene units provide superior conjugation compared to shorter analogs (e.g., bithiophenes or terthiophenes), resulting in a lower bandgap and higher charge-carrier mobility .
- Ethyl-bridged thiophenes (e.g., CAS 153561-84-3) exhibit disrupted conjugation, reducing electronic performance .
Solubility and Processability :
- Terminal hexyl groups in DH-6T improve solubility in chlorobenzene, enabling solution-processed device fabrication. In contrast, phenyl- or carbazole-substituted derivatives suffer from poor solubility .
- Ionic derivatives like 6b (dithiadiazolylium chloride) are poorly soluble, limiting their utility in thin-film devices .
Thermal Stability :
- DH-6T’s high melting point (280°C) surpasses that of most analogs (e.g., 75–80°C for compound 6b in ), making it suitable for high-temperature processing .
Electronic Properties :
- Carbazole-functionalized thiophenes exhibit stronger electron-donating effects, raising HOMO levels compared to DH-6T’s alkyl substituents. This difference impacts their suitability for hole- or electron-transport layers in devices .
Synthetic Complexity :
- DH-6T requires multi-step cross-coupling reactions (e.g., Suzuki or Stille couplings), similar to other oligothiophenes . However, its low solubility necessitates rigorous purification via column chromatography .
Research Implications
DH-6T’s balanced properties—extended conjugation, solubility, and thermal stability—make it a benchmark material for organic semiconductors. However, derivatives with electron-deficient substituents (e.g., cyano or dithiadiazolylium groups) or hybrid structures (e.g., carbazole-thiophenes) offer tailored electronic properties for specialized applications . Future research could explore blending DH-6T with these analogs to optimize device performance.
Biological Activity
The compound 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex thiophene derivative that has garnered attention in recent years for its potential biological activities. Thiophene compounds are known for their diverse medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Thiophene derivatives are recognized for their antimicrobial properties. Research indicates that various thiophene-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial efficacy of several thiophene derivatives using the disk diffusion method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of activity, with some compounds demonstrating potent inhibition zones comparable to standard antibiotics like amoxicillin .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 2a | 15 | 12 |
| 2b | 18 | 14 |
| 2c | 10 | 8 |
| Positive Control (Amoxicillin) | 20 | 19 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is another area of significant research. Compounds containing thiophene rings have been shown to inhibit key inflammatory pathways. For example, a recent study highlighted the inhibitory effects of certain thiophene derivatives on the enzyme lipoxygenase (5-LOX), which plays a critical role in inflammation. The most effective compounds demonstrated IC50 values as low as 6 µM, indicating strong anti-inflammatory potential .
Table 2: Inhibitory Activity Against 5-LOX
| Compound | IC50 (µM) |
|---|---|
| Compound A | 6.0 |
| Compound B | 6.6 |
| Compound C | 29.2 |
Anticancer Activity
The anticancer properties of thiophene derivatives have also been explored extensively. Some studies suggest that specific structural modifications can enhance their effectiveness against various cancer cell lines. For example, a derivative was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: Anticancer Efficacy
A study conducted on a series of thiophene derivatives assessed their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
The biological activities of thiophene derivatives can be attributed to their ability to interact with biological macromolecules, leading to various pharmacological effects:
- Enzyme Inhibition : Many thiophenes act as inhibitors of enzymes involved in inflammatory processes (e.g., lipoxygenase).
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Membrane Disruption : Certain compounds exhibit hemolytic activity, which may contribute to their antimicrobial effects by disrupting bacterial cell membranes .
Q & A
Q. Table 1: Key Synthetic Parameters for Cross-Coupling Reactions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Catalyst (Pd-PEPPSI-SIPr) | 2–5 mol% | |
| Temperature | 65–80°C | |
| Solvent | THF or toluene | |
| Reaction Time | 12–24 hours |
Q. Table 2: Characterization Techniques for Insoluble Oligothiophenes
| Technique | Application | Limitation |
|---|---|---|
| X-Ray Crystallography | Definitive structure | Requires single crystals |
| MALDI-TOF MS | Molecular weight confirmation | Limited to <10 kDa |
| Solid-State NMR | Local bonding environment | Low resolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
